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molecular formula TiSi2<br>Si2Ti B078298 Titanium disilicide CAS No. 12039-83-7

Titanium disilicide

Cat. No. B078298
M. Wt: 104.04 g/mol
InChI Key: DFJQEGUNXWZVAH-UHFFFAOYSA-N
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Patent
US05776822

Procedure details

In this embodiment, the first wet etching is performed using a mixed solution of the composition of H2SO4 :H2O2 =5:1 at an etchant temperature of 140° C. for 20 minutes. The amount of the titanium disilicide film of the C49 structure etched off during the first etching by this mixed solution is extremely less than the amount of the titanium disilicide film of the C49 structure etched off during the first etching by the mixed solution of ammonia water and hydrogen peroxide (under this condition, about 1 nm of the film is etched off) (FIG. 5). During the first etching by the mixed solution of sulfuric acid and hydrogen peroxide, the titanium nitride film formed during the first rapid thermal annealing is removed in about 10 minutes. In this embodiment, therefore, the first wet etching is performed for 20 minutes including margin. Since the first wet etching is performed at 140° C., the maintenance of the composition of the mixed solution is required. During the first wet etching, the titanium-excess titanium silicide (Ti5 Si3) film is only little removed. In this embodiment, therefore, the second wet etching is performed using the mixed solution having a composition of NH4OH:H2O2 :H2O=1:1:5 at room temperature for 30 minutes.
Name
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][S:2]([OH:5])(=[O:4])=[O:3].[OH:6][OH:7].[Si]=[Ti:9]=[Si].O.[NH3:12]>>[S:2](=[O:3])(=[O:1])([OH:5])[OH:4].[OH:6][OH:7].[N:12]#[Ti:9] |f:3.4,^3:7,9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]=[Ti]=[Si]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]=[Ti]=[Si]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
N#[Ti]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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